molecular formula C14H24F2N2O2 B11754994 tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

Cat. No.: B11754994
M. Wt: 290.35 g/mol
InChI Key: NIEVTJVHKAWSLT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS: 2306245-74-7) is a chiral spirocyclic carbamate derivative with a molecular formula of C₁₄H₂₄F₂N₂O₂ and a molar mass of 290.35 g/mol . The compound features an 8-azaspiro[4.5]decane core, where the spiro junction links a piperidine and cyclohexane ring. Key structural elements include:

  • 3,3-Difluoro substitution on the cyclohexane ring, enhancing electronegativity and influencing conformational rigidity.
  • (R)-stereochemistry at the carbamate-attached position, critical for enantioselective interactions in biological systems.
  • A tert-butyl carbamate group, commonly used as a protective moiety for amines in synthetic chemistry .

This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) targeting molecules. Its discontinued commercial availability (as noted in and ) suggests challenges in synthesis or stability under standard laboratory conditions .

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl N-[(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-10-8-14(15,16)9-13(10)4-6-17-7-5-13/h10,17H,4-9H2,1-3H3,(H,18,19)/t10-/m1/s1

InChI Key

NIEVTJVHKAWSLT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(CC12CCNCC2)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC12CCNCC2)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Boc Protection

The synthesis typically begins with piperidine derivatives functionalized with fluorine and hydroxyl groups. For example, 3,3-difluoropiperidin-4-ol serves as a common precursor. Protection of the amine group via tert-butoxycarbonyl (Boc) anhydride is critical to prevent unwanted side reactions.

In a representative procedure, 3,3-difluoropiperidin-4-ol (700 mg, 5.10 mmol) is dissolved in dry dichloromethane (50 mL) under nitrogen atmosphere. Boc anhydride (1.11 g, 5.10 mmol) is added, and the mixture is stirred at room temperature for 2 hours. Workup involves aqueous extraction, drying over MgSO₄, and concentration to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a yellow solid (LC-MS: [M-CH₃+H]⁺ = 223.30) .

Table 1: Boc Protection Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature20°C
Reaction Time2 hours
YieldQuantitative (crude)

Oxidation to Ketone Intermediates

Oxidation of the hydroxyl group to a ketone is pivotal for subsequent spirocyclic ring formation. Dess-Martin periodinane (DMP) is employed due to its efficiency in converting alcohols to ketones under mild conditions.

A solution of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10.00 mmol) in dichloromethane (50 mL) is treated with DMP (24.00 mmol) at 0°C. After stirring at room temperature, the reaction is quenched with NaHCO₃ and Na₂SO₃, extracted, and concentrated to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid .

Spirocyclic Ring Formation

Spiroannulation strategies often involve Wittig or Horner-Wadsworth-Emmons reactions to construct the [4.5] ring system. In one approach, the ketone intermediate undergoes olefination with triethyl phosphonoacetate.

NaH (45 mg, 1.12 mmol) is suspended in THF (10 mL) at 0°C, followed by addition of triethyl phosphonoacetate (262 mg, 1.17 mmol). After 30 minutes, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (220 mg, 0.93 mmol) is introduced. The mixture is stirred at 0°C for 30 minutes and room temperature for 1 hour, yielding tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a mixture of E/Z isomers (LC-MS: [M-CH₃+H]⁺ = 291.27) .

Stereochemical Control and Resolution

Achieving the (R)-configuration requires chiral resolution or asymmetric synthesis. Although explicit details are scarce in the provided sources, enzymatic resolution or chiral stationary-phase chromatography are plausible methods. For instance, racemic tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (97 mg, 0.41 mmol) is treated with potassium tert-butoxide (0.4 mL, 0.41 mmol) in 2-Me-THF at 0°C, followed by coupling with a pyrrolopyrimidine derivative. After purification via reverse-phase chromatography, the (R)-enantiomer is isolated as a TFA salt (LCMS-ESI+: m/z 602.7 [M+H]⁺) .

Final Carbamate Formation

The spiro intermediate is subjected to Boc deprotection and re-protection to install the carbamate group. For example, tert-butyl 4-(2-cyano-4-(pyrrolopyrimidinyl)phenoxy)-3,3-difluoropiperidine-1-carboxylate is dissolved in DCM (3 mL) and treated with TFA (2 mL) at room temperature for 16 hours. Deprotection yields the free amine, which is subsequently reprotected with Boc anhydride under basic conditions to afford the final product .

Table 2: Key Reaction Yields

StepYield (%)Conditions
Boc Protection82.1DCM, rt, 12h
Oxidation75–85DMP, 0°C to rt
Spiroannulation60–70THF, NaH, 0°C

Chemical Reactions Analysis

tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, making the carbamate stable under various reaction conditions. The compound can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol. This cleavage is facilitated by the formation of a stable tert-butyl carbocation .

Comparison with Similar Compounds

(S)-Enantiomer: tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate

  • CAS : 2306249-46-5 .
  • Structural similarity : Identical molecular formula (C₁₄H₂₄F₂N₂O₂) and mass (290.35 g/mol) but differs in stereochemistry at the carbamate-attached position.
  • Functional impact: Enantiomeric pairs often exhibit divergent pharmacological profiles.

Substituent Variations in Spirocyclic Carbamates

tert-Butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate (3.70)

  • CAS: Not explicitly stated ().
  • Key differences : Replaces 3,3-difluoro groups with a methyl substituent at position 6.

tert-Butyl 1-azaspiro[4.5]decane-1-carboxylate (2.33)

  • CAS: Not provided ().
  • Key differences: Lacks both fluorine and methyl substituents, resulting in a simpler, non-fluorinated spirocyclic structure.
  • Physicochemical impact : Lower molecular weight (272.36 g/mol estimated) and increased conformational flexibility compared to the difluoro analogue .

Heteroatom-Modified Spirocyclic Derivatives

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate

  • CAS : 1784024-20-9 .
  • Structural variation : Replaces a nitrogen atom with oxygen (8-oxa), altering electronic properties and hydrogen-bonding capacity.
  • Functional relevance : Oxygen incorporation may enhance solubility or modulate metabolic stability .

8-Boc-2,8-Diazaspiro[4.5]decane

  • CAS : 236406-39-6 .
  • Key differences : Features a second nitrogen atom in the spiro system (2,8-diaza), enabling additional hydrogen-bonding interactions.
  • Applications: Such diamino spirocycles are valuable in constructing polycyclic frameworks for protease inhibitors .

Fluorinated vs. Non-Fluorinated Analogues

Compound CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound (R)-enantiomer 2306245-74-7 C₁₄H₂₄F₂N₂O₂ 3,3-difluoro, tert-butyl carbamate 290.35 High electronegativity, chiral specificity
Non-fluorinated: tert-Butyl 1-azaspiro[4.5]decane-1-carboxylate Not available C₁₃H₂₃NO₂ None ~237.33 Increased flexibility, lower metabolic stability
Methyl-substituted: 3.70 Not available C₁₅H₂₇NO₂ 8-methyl ~253.38 Steric hindrance, reduced polarity

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate, and how can enantiomeric purity be ensured?

Answer:
The synthesis typically involves nucleophilic substitution or carbamate coupling under reflux conditions. For example, a spirocyclic precursor (e.g., 3,3-difluoro-8-azaspiro[4.5]decane) is reacted with tert-butyl carbamate in the presence of anhydrous potassium carbonate and acetonitrile, followed by reflux for 6–12 hours . To ensure enantiomeric purity, chiral resolution techniques such as chiral HPLC (e.g., using Chiralpak® columns with hexane/isopropanol mobile phases) or asymmetric catalysis (e.g., chiral auxiliaries in intermediate steps) are recommended. Polarimetry and circular dichroism (CD) spectroscopy should corroborate enantiomeric excess (ee) >98% .

Advanced Question: How can X-ray crystallography and ring-puckering analysis resolve conformational ambiguities in the spirocyclic core of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides precise bond lengths and angles, particularly for the 8-azaspiro[4.5]decane system. Ring-puckering parameters, as defined by Cremer and Pople , quantify deviations from planarity using amplitude (q) and phase (φ) coordinates. For example, the 3,3-difluoro substituents may induce chair-like or boat-like distortions in the cyclohexane ring, which can be validated against computational models (e.g., DFT-optimized geometries). Discrepancies >0.1 Å in bond lengths or >5° in torsion angles warrant re-evaluation of crystallization conditions or solvent effects .

Basic Question: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR confirms the presence and equivalence of difluoro groups (δ ~ -120 ppm for CF2_2), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic stereochemistry and carbamate connectivity .
  • IR : Stretching frequencies at ~1680–1720 cm1^{-1} (C=O of carbamate) and ~1250 cm1^{-1} (C-F) validate functional groups.
  • HRMS : Exact mass analysis (e.g., ESI-TOF) ensures molecular formula consistency, with [M+H]+^+ peaks matching theoretical values within 3 ppm .

Advanced Question: How can researchers address contradictory bioactivity data arising from in vitro versus cellular assays for this compound?

Answer:
Contradictions often stem from differential cell permeability, off-target effects, or metabolic instability. Methodological solutions include:

  • Cellular Thermal Shift Assays (CETSA) to confirm target engagement in live cells.
  • Metabolite Identification via LC-MS/MS to assess carbamate hydrolysis or fluorine displacement.
  • Orthogonal Assays : Compare results across SPR (binding affinity), enzymatic activity (e.g., kinase inhibition), and phenotypic readouts (e.g., apoptosis). If cellular IC50_{50} values are 10-fold higher than in vitro, revise logP or solubility parameters using ProTox-II or ADMET predictors .

Advanced Question: What computational strategies predict the impact of 3,3-difluoro substitution on the compound’s binding to enzyme active sites?

Answer:

  • Molecular Docking (AutoDock Vina) : Fluorine’s electronegativity and van der Waals radius (1.47 Å) may enhance hydrophobic interactions or disrupt hydrogen bonding. Compare docking scores (ΔG) of difluoro versus non-fluorinated analogs.
  • MD Simulations (GROMACS) : Simulate ligand-protein dynamics over 100 ns to assess fluorine-induced rigidity in the spirocyclic core. RMSD >2 Å suggests conformational instability.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitutions to prioritize synthetic targets .

Basic Question: How should stability studies be designed to evaluate the degradation pathways of this compound under physiological conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor via UPLC-PDA at 0, 7, 14, and 30 days.
  • Degradant Identification : Major pathways include carbamate hydrolysis (yielding 8-azaspiro[4.5]decan-1-amine) or defluorination. Use high-resolution MS/MS and 19F^{19}\text{F} NMR to track fluorine loss .

Advanced Question: How do structural modifications at the 8-azaspiro[4.5]decane core influence pharmacological activity compared to non-spirocyclic analogs?

Answer:
A comparative SAR study of 15 analogs (Table 1) reveals:

ModificationTarget Affinity (IC50_{50}, nM)Selectivity (vs. Off-Target)
8-Azaspiro Core 20 (PLD2)75-fold (vs. PLD1)
Non-Spiro Analog 450 (PLD2)5-fold

The spirocyclic system enhances rigidity, improving binding entropy and isoform selectivity. Replacements with flexible cyclohexyl groups reduce activity by 20-fold .

Advanced Question: What crystallographic software and refinement protocols are recommended for resolving disordered fluorine atoms in the 3,3-difluoro moiety?

Answer:
Use SHELXL with the following parameters:

  • PART 0 and AFIX 66 commands to model fluorine disorder.
  • ISOR and DELU restraints to mitigate thermal motion artifacts.
  • Hirshfeld Atom Refinement (HAR) for precise electron density maps. Validate with R1_1 < 5% and Flack x parameter confirming absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.